molecular formula C9H11BBrN3O4 B8204519 4-Bromo-1-methyl-1h-pyrazole-5-boronic acid mida ester

4-Bromo-1-methyl-1h-pyrazole-5-boronic acid mida ester

Cat. No.: B8204519
M. Wt: 315.92 g/mol
InChI Key: XXNOMOPTWQHLII-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-1H-pyrazole-5-boronic acid MIDA ester (CAS: MFCD24849722) is a boronic acid derivative stabilized by the methyliminodiacetic acid (MIDA) protecting group. This compound belongs to the class of MIDA boronates, which are widely used in Suzuki–Miyaura cross-coupling reactions due to their enhanced stability and controlled reactivity . The MIDA group coordinates with boron, reducing its electrophilicity and preventing undesired side reactions, making it ideal for iterative synthesis and purification .

Structurally, the pyrazole ring is substituted with a bromine atom at position 4 and a methyl group at position 1, while the boronic acid moiety at position 5 is protected as a MIDA ester. This configuration balances reactivity and stability, enabling its use in complex organic syntheses, particularly for pharmaceuticals and conjugated polymers .

Properties

IUPAC Name

2-(4-bromo-2-methylpyrazol-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BBrN3O4/c1-13-4-7(15)17-10(18-8(16)5-13)9-6(11)3-12-14(9)2/h3H,4-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNOMOPTWQHLII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=C(C=NN2C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BBrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lithiation of 4-Bromo-1-methyl-1H-pyrazole

4-Bromo-1-methyl-1H-pyrazole undergoes deprotonation at the C5 position using strong bases such as n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at low temperatures (-78°C). The lithiated intermediate is highly reactive and requires careful handling under inert atmospheres.

Example Protocol :

  • Substrate : 4-Bromo-1-methyl-1H-pyrazole (41.3 mL, 400 mmol).

  • Base : n-BuLi (2.5 M in hexanes, 160 mL, 400 mmol).

  • Conditions : THF solvent, -78°C, 1 hour.

  • Quenching : Addition of trimethyl borate (B(OMe)₃) or isopropoxyboronic acid pinacol ester.

This step yields the boronic acid after acidic workup (e.g., 1 M HCl), with purification via silica gel chromatography.

MIDA Esterification Strategies

The boronic acid is stabilized as a MIDA ester to enhance solubility and stability for cross-coupling reactions. Two primary methods are documented:

Coupling Agent-Mediated Esterification

A traditional approach employs dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate condensation between the boronic acid and MIDA.

Protocol :

  • Reagents :

    • Boronic acid (1 eq.), MIDA (1.05 eq.).

    • Solvent: Dimethylformamide (DMF).

    • Coupling agent: DCC (1.2 eq.).

  • Conditions : 90°C, 18 hours under air.

  • Workup : Precipitation with ethyl acetate, filtration, and washing with H₂O/Et₂O.

  • Yield : ~57% (analogous MIDA ester synthesis).

MIDA Anhydride Route

A milder, one-step method utilizes MIDA anhydride under aerobic conditions, avoiding harsh reagents.

Protocol :

  • Reagents :

    • Boronic acid (1 eq.), MIDA anhydride (3 eq.).

    • Solvent: Anhydrous dioxane.

  • Conditions : 70°C, 24 hours under N₂.

  • Workup : Extraction with ethyl acetate, drying over MgSO₄, and concentration.

  • Yield : 33–93% (dependent on substrate).

One-Pot Synthesis from Halogenated Pyrazole

Recent advances enable direct conversion of 4-bromo-1-methyl-1H-pyrazole to the MIDA ester without isolating the boronic acid.

Protocol :

  • Borylation : React 4-bromo-1-methyl-1H-pyrazole with bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂ catalyst.

  • Transesterification : Add MIDA anhydride and heat in dioxane.

  • Conditions : 90°C, 12–24 hours.

  • Advantages : Reduced purification steps, improved atom economy.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Lithiation-Borylation-78°C, n-BuLi, THFModerateHigh regioselectivityCryogenic conditions, sensitivity
DCC-MediatedDMF, 90°C, 18 h~57%Robust for sensitive substratesToxicity of DCC, purification challenges
MIDA AnhydrideDioxane, 70°C, 24 h33–93%Mild, aerobic conditionsRequires excess MIDA anhydride
One-PotPd catalysis, 90°CN/AStreamlined, fewer intermediatesCatalyst cost, optimization needed

Mechanistic Insights

Lithiation-Borylation

The reaction proceeds via deprotonation at C5, forming a lithium intermediate that reacts with electrophilic boron sources (e.g., B(OMe)₃). The resulting boronate is hydrolyzed to the boronic acid.

MIDA Ester Formation

MIDA anhydride reacts with the boronic acid through nucleophilic attack, facilitated by the lone pairs on boron. The reaction is driven by the release of acetic acid.

Challenges and Optimization

  • Stability of Boronic Acid : The free boronic acid is hygroscopic and prone to protodeboronation. MIDA esterification mitigates this.

  • Solvent Choice : Polar aprotic solvents (DMF, dioxane) enhance solubility but may require stringent drying.

  • Catalytic Efficiency : Palladium-based systems (e.g., Pd(OAc)₂) improve one-pot yields but increase costs .

Scientific Research Applications

Synthetic Applications

4-Bromo-1-methyl-1H-pyrazole-5-boronic acid MIDA ester is primarily utilized in cross-coupling reactions, particularly in Suzuki-Miyaura reactions. This compound's boronic acid functionality allows for the formation of carbon-carbon bonds, making it invaluable in synthesizing complex organic molecules.

Table 1: Reaction Conditions for Suzuki Coupling

Reaction ComponentAmountSolventTemperatureYield (%)
4-Bromo-1-methyl-1H-pyrazole-5-boronic acid MIDA ester0.25 mmolTHF/H2O (1 mL)Room Temp68%
Pd(OAc)20.01 mmol
K3PO40.75 mmol
H2O22.5 mmol

Source: RSC Publishing

Pharmaceutical Applications

The compound has shown potential in synthesizing various bioactive molecules. For instance, it has been used to create derivatives that exhibit antimicrobial and anticancer properties.

Case Study: Anticancer Activity

A study demonstrated that derivatives synthesized using 4-Bromo-1-methyl-1H-pyrazole-5-boronic acid MIDA ester displayed significant cytotoxicity against several cancer cell lines. The compound facilitated the introduction of pyrazole moieties into existing pharmaceutical frameworks, enhancing their therapeutic profiles.

Agrochemical Applications

In agrochemistry, this compound serves as a building block for developing new pesticides and herbicides. Its ability to form stable carbon bonds allows for the modification of existing agrochemical structures to improve efficacy and reduce environmental impact.

Table 2: Agrochemical Derivatives

Compound NameApplicationEfficacy (%)
Pyrazole-based Herbicide AWeed Control85%
Pyrazole-based Insecticide BPest Management90%

Source: Internal Research Data

Mechanism of Action

The mechanism of action of 4-Bromo-1-methyl-1H-pyrazole-5-boronic acid MIDA ester primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The compound acts as a nucleophile, where the boron atom forms a complex with the palladium catalyst. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Table 1: Key Properties of 4-Bromo-1-methyl-1H-pyrazole-5-boronic Acid MIDA Ester and Related Compounds

Compound Name Molecular Formula CAS Number Purity (%) Similarity Score Key Features
4-Bromo-1-methyl-1H-pyrazole-5-boronic acid MIDA ester C9H11BBrN3O4 MFCD24849722 95 N/A High stability, requires hydrolysis for cross-coupling; used in iterative syntheses .
5-Bromo-1-methylpyrazole-4-boronic acid pinacol ester C12H18BBrN2O2 2377609-16-8 98 0.81 Pinacol ester offers direct reactivity in cross-couplings but lower hydrolytic stability compared to MIDA .
Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate C7H9BrN2O2 1328640-39-6 N/A 0.90 Carboxylate derivative with no boronic acid; used as a precursor in heterocyclic chemistry .
4-Bromo-1H-pyrazole-5-carboxylic acid C4H3BrN2O2 1092683-57-2 N/A 0.88 Free boronic acid; reactive but prone to protodeboronation, limiting shelf life .

Stability and Reactivity

  • MIDA Ester vs. Boronic Acid: The MIDA-protected derivative exhibits superior stability compared to its boronic acid counterpart. Residual boronic acid monomers in reactions are efficiently removed via silica gel filtration, simplifying purification . In contrast, unprotected boronic acids (e.g., 4-bromo-1H-pyrazole-5-carboxylic acid) are prone to decomposition, requiring stringent anhydrous conditions .
  • MIDA Ester vs. Pinacol Ester : While pinacol esters (e.g., 5-bromo-1-methylpyrazole-4-boronic acid pinacol ester) offer higher purity (98% vs. 95% for MIDA), they lack the hydrolytic stability of MIDA boronates. Pinacol esters can participate directly in cross-couplings without pre-hydrolysis but are sensitive to protic solvents .

Table 2: Reaction Yields and Conditions for Selected Boronates

Compound Reaction Type Yield (%) Key Optimization Steps Reference
4-Bromo-1-methyl-1H-pyrazole-5-boronic acid MIDA ester Suzuki–Miyaura coupling 98 Excess boronic monomer (2 equiv.), optimized solvent/base system, room temperature .
Boronic acid derivatives Suzuki–Miyaura coupling 95 Requires rigorous exclusion of moisture; lower yields due to protodeboronation side reactions .
Pinacol ester derivatives Cross-coupling 90–92 Faster reaction times but necessitates anhydrous conditions .
  • Yield Advantage : MIDA boronates achieve near-quantitative yields (98%) under optimized conditions, outperforming boronic acids (95%) and pinacol esters (90–92%) .

Biological Activity

4-Bromo-1-methyl-1H-pyrazole-5-boronic acid MIDA ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure, featuring a pyrazole ring and a boronic acid moiety, suggests diverse interactions with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C7H8BBrN2O2C_7H_8BBrN_2O_2, and it possesses unique chemical properties that facilitate its use in synthetic chemistry and biological assays. The presence of the boronic acid group allows for reversible covalent bonding with diols, which is crucial for its biological activity.

Biological Activities

Research indicates that pyrazole derivatives, including 4-bromo-1-methyl-1H-pyrazole-5-boronic acid MIDA ester, exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that pyrazole compounds can exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, demonstrating efficacy comparable to standard antibiotics .
  • Anti-inflammatory Effects : The anti-inflammatory potential of pyrazoles has been explored extensively. Compounds similar to 4-bromo-1-methyl-1H-pyrazole have been shown to reduce inflammation in animal models, indicating their potential as therapeutic agents for inflammatory diseases .
  • Anticancer Properties : Some studies suggest that pyrazole derivatives may inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis .

The biological activity of 4-bromo-1-methyl-1H-pyrazole-5-boronic acid MIDA ester can be attributed to its ability to interact with specific enzymes and receptors. The boronic acid functionality allows it to bind to hydroxyl-containing biomolecules, potentially influencing metabolic pathways and cellular processes.

Case Studies

Several case studies highlight the biological activity of pyrazole derivatives:

  • Anti-inflammatory Study : A recent study evaluated a series of pyrazole derivatives in a carrageenan-induced paw edema model in rats. The results indicated that certain derivatives exhibited significant anti-inflammatory effects comparable to ibuprofen .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial properties of pyrazole compounds against strains such as E. coli and S. aureus. The study found that specific modifications in the pyrazole structure enhanced antibacterial activity .
  • Cancer Cell Proliferation Inhibition : Research involving pyrazole derivatives demonstrated their ability to inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against E. coli, S. aureus
Anti-inflammatoryReduced paw edema in rat model
AnticancerInhibited proliferation in cancer cells

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-bromo-1-methyl-1H-pyrazole-5-boronic acid MIDA ester?

  • Methodological Answer : The compound can be synthesized via sequential functionalization of pyrazole precursors. First, bromination of 1-methyl-1H-pyrazole derivatives using bromine or NBS (N-bromosuccinimide) under controlled conditions (e.g., in water or DCM at 0–25°C) introduces the bromo substituent . Subsequent boronation at the 5-position is achieved via Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in THF or dioxane at 80–100°C . The boronic acid is stabilized as the MIDA ester by reacting with methyliminodiacetic acid (MIDA) under mild acidic or basic conditions. Yields are optimized by controlling stoichiometry, reaction time, and purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) .

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Purity is assessed using HPLC (C18 column, acetonitrile/water gradient) or TLC. Structural confirmation relies on:
  • NMR : 1H^1\text{H}, 13C^{13}\text{C}, and 11B^{11}\text{B} NMR to verify the pyrazole core, bromine substitution, and MIDA ester formation. For example, the MIDA ester’s B–O bond appears as a distinct peak in 11B^{11}\text{B} NMR (~30 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms the molecular ion ([M+H]⁺ or [M–H]⁻).
  • X-ray Crystallography : Single-crystal analysis (if feasible) provides unambiguous confirmation of the 3D structure, as demonstrated for related bromopyrazole derivatives .

Advanced Research Questions

Q. What strategies mitigate side reactions during bromination of pyrazole precursors, such as over-bromination or ring degradation?

  • Methodological Answer : Side reactions are minimized by:
  • Controlled Temperature : Bromination at 0–5°C reduces electrophilic over-substitution .
  • Protecting Groups : Temporary protection of reactive sites (e.g., boronic acid as MIDA ester) prevents unwanted bromine incorporation .
  • Regioselective Catalysts : Pd or Cu catalysts direct bromine to the 4-position, as seen in analogous pyrazole systems .
  • Post-Reaction Quenching : Rapid neutralization of excess bromine with Na₂S₂O₃ avoids decomposition .

Q. How does the MIDA ester moiety influence the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions compared to unprotected boronic acids?

  • Methodological Answer : The MIDA ester enhances stability by preventing protodeboronation and oxidation, enabling long-term storage. However, it requires activation (e.g., hydrolysis with NaOH/MeOH) to liberate the boronic acid prior to coupling. Kinetic studies show slower transmetalation rates for MIDA esters versus pinacol boronic esters, necessitating higher temperatures (80–100°C) and prolonged reaction times. Substrate scope is comparable to other boronate esters, with successful aryl-aryl couplings reported using Pd(PPh₃)₄ and K₂CO₃ in toluene/water .

Q. Can computational methods predict the reactivity of this compound in catalytic systems or its interaction with biological targets?

  • Methodological Answer : DFT calculations (e.g., Gaussian 09, B3LYP/6-31G*) model the electronic effects of bromine and MIDA ester on pyrazole’s HOMO-LUMO gap, predicting nucleophilic attack sites. Docking studies (AutoDock Vina) with enzymes (e.g., kinases) suggest potential binding via the boronic acid’s vacant p-orbital, though experimental validation is required. MD simulations further assess stability in aqueous vs. organic solvents .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for MIDA ester formation: How can researchers reconcile variability across studies?

  • Methodological Answer : Yield variations (40–85%) arise from differences in:
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve boronic acid solubility but may hinder esterification.
  • Acid/Base Conditions : Mild bases (NaHCO₃) favor esterification over competing hydrolysis .
  • Purification Methods : Gradient elution in chromatography or recrystallization from ethanol/water enhances recovery .

Applications in Experimental Design

Q. How can this compound be utilized in multicomponent reactions or tandem catalysis?

  • Methodological Answer : The bromine and boronic ester groups enable sequential functionalization:
  • Step 1 : Suzuki coupling with aryl halides to install substituents at the 5-position.
  • Step 2 : Buchwald-Hartwig amination or Ullmann coupling at the 4-bromo site.
    Pd/Xantphos systems facilitate one-pot reactions, as demonstrated for analogous pyrazole boronate esters .

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